“Skp2 Inhibitor C1” (also known as “SKPin C1”) is an inhibitor of the S-phase kinase-related protein 2 (Skp2). It has been found to have an inhibitory effect on metastatic melanoma cells . Skp2 Inhibitor C1 slows the cell cycle, inhibits cell proliferation, and triggers apoptosis .
Skp2 Inhibitor C1 works by inhibiting the Skp2-SCF E3 ligase complex, which is responsible for recruiting substrate proteins for their ubiquitination and subsequent degradation by the 26S proteasome . This results in the slowing of the cell cycle, inhibition of cell proliferation, and triggering of apoptosis .
The physical and chemical properties of Skp2 Inhibitor C1 are specific to its molecular structure. It has a molecular weight of 465.34 and a molecular formula of C18H13BrN2O4S2 .
Skp2 Inhibitor C1, also known as SKPin C1, is a small molecule compound that targets the S-phase kinase-associated protein 2, an essential component of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. This compound has been shown to inhibit the degradation of p27, a cyclin-dependent kinase inhibitor, thereby influencing cell cycle progression and exhibiting potential antitumor activity. The primary therapeutic applications of Skp2 Inhibitor C1 include its use in research related to cancer biology, particularly in models of multiple myeloma and small cell lung cancer.
Skp2 Inhibitor C1 is commercially available from various suppliers, including Selleck Chemicals and Calbiochem. It is synthesized through specific organic chemistry methods that ensure its purity and efficacy in biological assays. The compound's chemical structure is characterized by a rhodanine core, which contributes to its biological activity.
Skp2 Inhibitor C1 falls under the category of E3 ubiquitin ligase inhibitors. More specifically, it is classified as a small molecule inhibitor that disrupts the interaction between Skp2 and its substrates, particularly p27 and p21. This classification is crucial for understanding its mechanism of action and potential therapeutic applications.
The synthesis of Skp2 Inhibitor C1 involves several key steps:
The molecular formula of Skp2 Inhibitor C1 is . Its structure features a rhodanine ring system linked to a phenyl group, which is critical for its binding affinity to Skp2.
Skp2 Inhibitor C1 primarily acts by inhibiting the interaction between Skp2 and its substrate proteins. This inhibition leads to an accumulation of p27 and p21 proteins, which are crucial for regulating cell cycle progression.
The mechanism of action for Skp2 Inhibitor C1 involves:
In vitro studies have demonstrated that treatment with Skp2 Inhibitor C1 at concentrations ranging from 5 µM to 50 µM can significantly decrease cell viability in multiple myeloma cell lines (U266 and RPMI 8226) while increasing apoptosis markers such as cleaved caspase-3 .
Skp2 Inhibitor C1 has several scientific uses:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3